Stannane, benzoyltributyl-
Description
Benzoyltributylstannane is an organotin compound characterized by a tributyltin group bonded to a benzoyl (aromatic carbonyl) moiety. Its structure confers unique reactivity, particularly in cross-coupling and radiolabeling applications. However, synthesis challenges arise due to steric hindrance from the bulky tributyltin group and the benzoyl substituent, which can impede catalytic reactions or cyclization steps . For example, attempts to synthesize stannane analogs of iodinated tetrahydroquinolines via palladium-catalyzed exchange failed due to cyclopalladation of the benzylic amine and steric interference from the stannyl group .
Properties
CAS No. |
114566-87-9 |
|---|---|
Molecular Formula |
C19H32OSn |
Molecular Weight |
395.2 g/mol |
IUPAC Name |
phenyl(tributylstannyl)methanone |
InChI |
InChI=1S/C7H5O.3C4H9.Sn/c8-6-7-4-2-1-3-5-7;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3; |
InChI Key |
GWUSBDRTINLBPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares benzoyltributylstannane with structurally related organotin compounds:
Reactivity and Stability
- Steric Effects : Benzoyltributylstannane exhibits greater steric hindrance than smaller analogs like tributylchlorostannane. This limits its utility in reactions requiring precise spatial alignment, such as cyclizations .
- Electronic Effects : The benzoyl group’s electron-withdrawing nature contrasts with the electron-donating methoxymethoxy group in Tributyl[(methoxymethoxy)methyl]stannane. The latter facilitates nucleophilic reactivity, whereas the former may deactivate the tin center .
- Environmental Impact: Stannanes like tributylchlorostannane and benzoyltributylstannane are often avoided in large-scale synthesis due to toxicity. Alternative routes (e.g., non-stannane reagents) are preferred in pharmaceutical manufacturing .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for benzoyltributylstannane, and how can reaction conditions be optimized for higher yields?
- Methodology:
- Begin with tributyltin chloride and benzoyl chloride under anhydrous conditions, using a catalyst such as triethylamine to neutralize HCl byproducts. Monitor reaction progress via thin-layer chromatography (TLC) or in situ NMR .
- Optimize solvent choice (e.g., tetrahydrofuran vs. dichloromethane) and temperature (room temperature vs. reflux) to balance reaction rate and side-product formation. Use gas chromatography-mass spectrometry (GC-MS) to identify volatile impurities .
- For purification, employ fractional distillation or column chromatography with silica gel, referencing retention factors (Rf) from TLC .
Q. How can benzoyltributylstannane be reliably characterized using spectroscopic and chromatographic techniques?
- Methodology:
- FTIR: Identify Sn-C (490–520 cm⁻¹) and Sn-O (540–580 cm⁻¹) stretches. Compare with monoisotopic stannane spectra (e.g., ¹¹⁶SnH₄) to resolve overlapping peaks .
- NMR: Use ¹H NMR to confirm benzoyl proton integration (δ 7.4–8.2 ppm) and ¹¹⁹Sn NMR for tin coordination environment (δ 50–150 ppm). Reference tributyltin analogs for chemical shift validation .
- HPLC: Develop a reverse-phase method with UV detection (λ = 254 nm) to assess purity. Calibrate using a certified standard .
Q. What precautions are critical for handling benzoyltributylstannane in laboratory settings?
- Methodology:
- Store under inert atmosphere (argon or nitrogen) to prevent oxidation. Decomposition products (e.g., metallic tin, hydrogen gas) require vented storage and regular gas monitoring .
- Use gloveboxes for air-sensitive manipulations. Conduct stability tests via thermogravimetric analysis (TGA) to determine safe temperature thresholds .
Advanced Research Questions
Q. How do reaction mechanisms differ between benzoyltributylstannane and analogous tributyltin compounds (e.g., tributyl(thiophen-2-yl)stannane) in cross-coupling reactions?
- Methodology:
- Perform kinetic studies using stopped-flow UV-Vis spectroscopy to compare transmetallation rates. Vary ligands (e.g., phosphines vs. N-heterocyclic carbenes) to assess steric/electronic effects .
- Use density functional theory (DFT) calculations to model transition states and activation barriers. Validate with isotopic labeling (e.g., deuterated benzoyl groups) .
Q. What experimental strategies resolve contradictions in reported thermal stability data for benzoyltributylstannane?
- Methodology:
- Conduct systematic reviews using PRISMA guidelines to identify bias in prior studies (e.g., sample purity, measurement techniques). Cross-reference with datasets from Reaxys or SciFinder .
- Reproduce decomposition experiments under controlled atmospheres (air vs. nitrogen) using differential scanning calorimetry (DSC). Publish raw data tables in appendices for transparency .
Q. How can computational modeling predict the reactivity of benzoyltributylstannane in novel catalytic systems?
- Methodology:
- Build molecular dynamics (MD) simulations to study solvent effects on tin-centered reactivity. Compare with experimental kinetics from Arrhenius plots .
- Validate predictions via in situ X-ray absorption spectroscopy (XAS) to monitor tin oxidation states during catalysis .
Q. What methodologies address discrepancies in NMR spectral assignments for benzoyltributylstannane derivatives?
- Methodology:
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Use high-field instruments (≥500 MHz) for enhanced resolution .
- Cross-validate with crystallographic data (single-crystal XRD) to correlate molecular structure with spectroscopic features .
Data Presentation Guidelines
- Tables: Include comparative data (e.g., reaction yields under varying conditions, NMR chemical shifts) with error margins and statistical significance (p-values) .
- References: Prioritize peer-reviewed journals (e.g., European Physical Journal D) over non-reviewed sources. Exclude commercial databases (e.g., Benchchem) per reliability criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
